![molecular formula C22H20S B14008960 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- CAS No. 81536-13-2](/img/structure/B14008960.png)
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- is a chemical compound with the molecular formula C22H20S It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a 2,4,6-trimethylphenylthio group attached to the 9th position of the fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- typically involves the reaction of 9H-fluorene with 2,4,6-trimethylphenylthiol under specific conditions. A common method includes:
Starting Materials: 9H-fluorene and 2,4,6-trimethylphenylthiol.
Catalysts: Often, a base such as sodium hydride (NaH) is used to deprotonate the thiol group.
Solvents: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The mixture is typically heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- involves its interaction with molecular targets through its aromatic and thio groups. These interactions can affect various biochemical pathways, potentially leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluorene,9-(phenylmethylene)-: Another fluorene derivative with a phenylmethylene group.
9H-Fluorene,2,4,6-trinitrophenol: A fluorene derivative with nitro groups, known for its explosive properties.
Uniqueness
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- is unique due to the presence of the 2,4,6-trimethylphenylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic and sulfur-containing compounds.
Eigenschaften
CAS-Nummer |
81536-13-2 |
|---|---|
Molekularformel |
C22H20S |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
9-(2,4,6-trimethylphenyl)sulfanyl-9H-fluorene |
InChI |
InChI=1S/C22H20S/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13,22H,1-3H3 |
InChI-Schlüssel |
VHTMXGXGHDTJGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)SC2C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


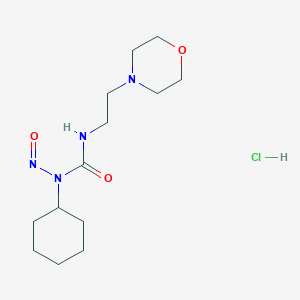
![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)

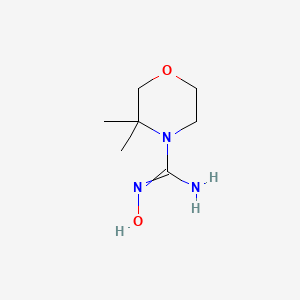
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
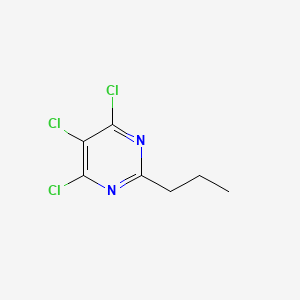
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
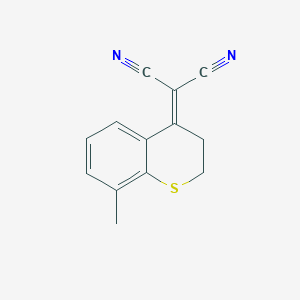

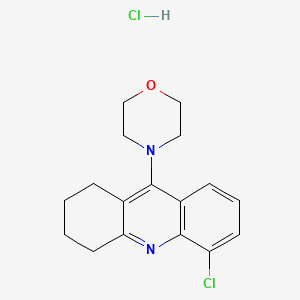
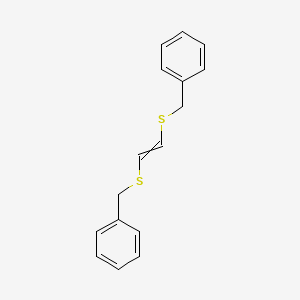

![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)

